

Application Notes and Protocols: Immunohistochemistry Staining with Anti- DCBLD2/ESDN Antibody

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Compound of Interest

Compound Name: *Anti-DCBLD2/ESDN Antibody
(FA19-1)*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of Anti-DCBLD2/ESDN antibodies in immunohistochemistry (IHC). DCBLD2 (Discoidin, CUB and LCCL domain containing 2), also known as ESDN (Endothelial and smooth muscle cell-derived neuropilin-like protein) and CLCP1, is a type-I transmembrane protein involved in crucial cellular processes including angiogenesis, cell proliferation, migration, and epithelial-mesenchymal transition (EMT)[1][2]. Its expression is often upregulated in various cancers, making it a significant target for research and drug development[3][4][5][6].

Product Information and Quantitative Data

A variety of commercially available Anti-DCBLD2/ESDN polyclonal antibodies have been validated for immunohistochemistry. The following table summarizes key quantitative data from different suppliers to aid in antibody selection and experimental design.

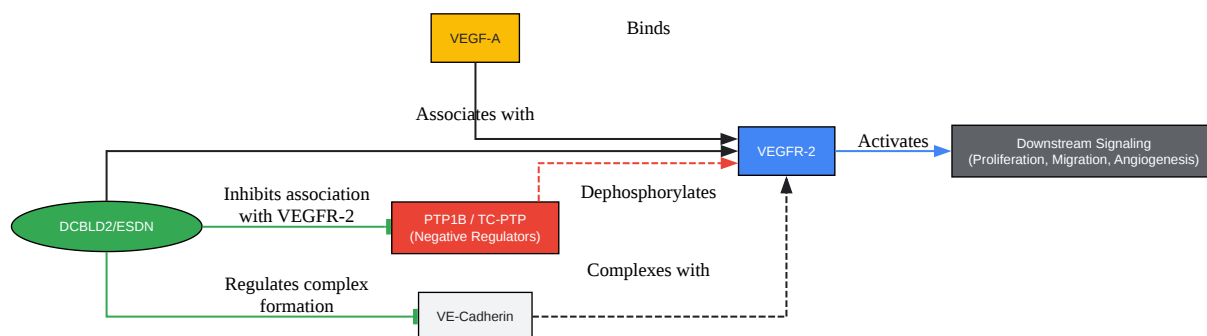
Parameter	Atlas Antibodies (HPA016909)	Proteintech (13168-1-AP)	Novus Biologicals (NBP2-16105)	Abcam (ab224102)
Host Species	Rabbit	Rabbit	Rabbit	Rabbit
Clonality	Polyclonal	Polyclonal	Polyclonal	Polyclonal
Verified Species Reactivity	Human	Human	Human	Human
Recommended IHC Dilution	1:50 - 1:200	Sample-dependent	1:100 - 1:1000	1:20
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER), pH 6	Not specified	Not specified	Not specified
Reported Staining	Cytoplasmic	Not specified	Not specified	Not specified
Observed Expression	Moderate cytoplasmic positivity in human heart muscle[7].	Not specified	Analysis of paraffin-embedded colon cancer.	Staining of paraffin-embedded human heart tissue[8].

Protein Localization and Function

DCBLD2 is a transmembrane protein that is also found in the cytosol[2][6]. It contains a CUB domain, an LCCL domain, and a coagulation factor V/VIII homology domain[2][9]. Functionally, DCBLD2 is implicated in the regulation of vascular cell growth and has been shown to play a role in several key signaling pathways. In cancer, DCBLD2 overexpression is often associated with increased tumor invasion, metastasis, and poor prognosis[4][5][10]. It has been shown to mediate these effects by influencing pathways such as VEGF, Wnt/ β -catenin, PI3K-Akt, and Ras signaling[1][2][4].

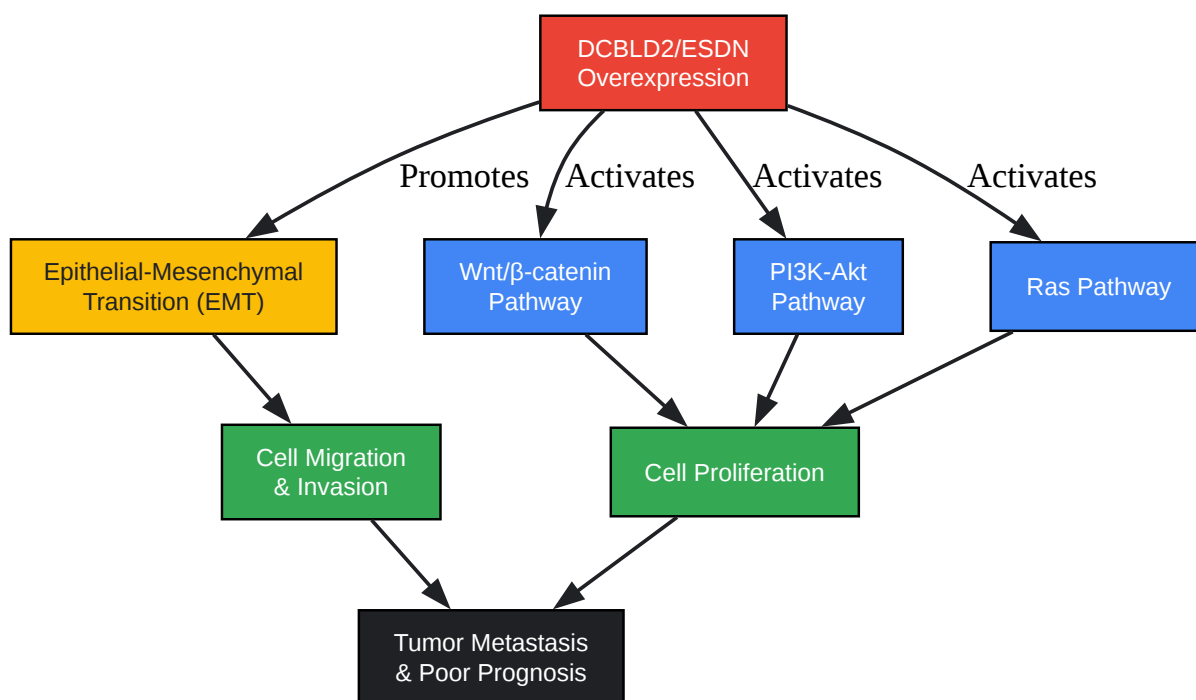
Signaling Pathways Involving DCBLD2/ESDN

The diagrams below illustrate the central role of DCBLD2 in modulating key signaling pathways relevant to cancer biology and angiogenesis.



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DCBLD2 modulation of VEGF signaling.



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Role of DCBLD2 in cancer progression.

Detailed Immunohistochemistry (IHC-P) Protocol

This protocol provides a general framework for the immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissue sections with Anti-DCBLD2/ESDN antibodies. Optimization for specific tissues and experimental conditions is recommended.

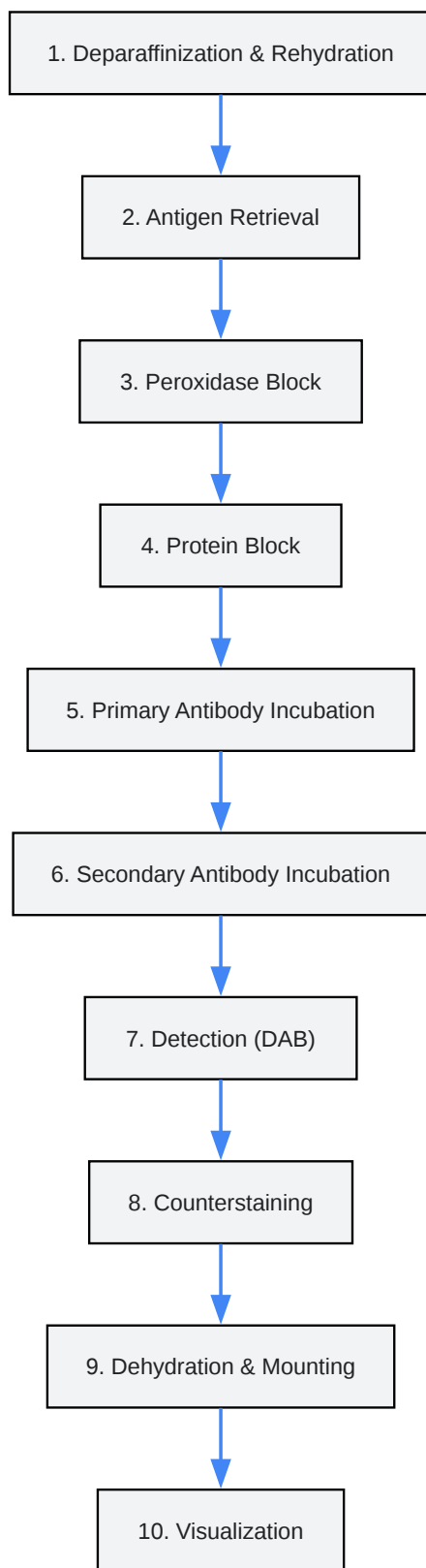
I. Reagents and Materials

- FFPE tissue sections (4-5 μm) on charged slides
- Anti-DCBLD2/ESDN antibody (see table above)
- Xylene or equivalent clearing agent
- Ethanol (100%, 95%, 70%)
- Deionized water (dH₂O)

- Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0)
- Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
- Hydrogen Peroxide Block (3% H₂O₂)
- Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
- HRP-conjugated secondary antibody
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium
- Coplin jars, humidity chamber, microscope

II. Experimental Workflow

The following diagram outlines the key steps in the IHC-P workflow.



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Immunohistochemistry workflow diagram.

III. Step-by-Step Procedure

1. Deparaffinization and Rehydration: a. Immerse slides in xylene: 2 changes, 5 minutes each.
b. Transfer slides through a graded ethanol series:
 - 100% ethanol: 2 changes, 3 minutes each.
 - 95% ethanol: 1 change, 3 minutes.
 - 70% ethanol: 1 change, 3 minutes.c. Rinse slides in dH₂O for 5 minutes.
2. Antigen Retrieval: a. Pre-heat Antigen Retrieval Solution (Citrate Buffer, pH 6.0) to 95-100°C in a water bath or steamer. b. Immerse slides in the hot retrieval solution and incubate for 20-30 minutes. c. Allow slides to cool in the solution for 20 minutes at room temperature. d. Rinse slides with Wash Buffer: 3 changes, 5 minutes each.
3. Peroxidase Blocking: a. Incubate slides with 3% Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity. b. Rinse with Wash Buffer: 3 changes, 5 minutes each.
4. Protein Blocking: a. Apply Blocking Buffer (e.g., 5% Normal Goat Serum) to cover the tissue section. b. Incubate for 30-60 minutes at room temperature in a humidity chamber to block non-specific antibody binding.
5. Primary Antibody Incubation: a. Dilute the Anti-DCBLD2/ESDN antibody to the optimized concentration (e.g., 1:50 - 1:1000) in Blocking Buffer. b. Tap off excess blocking buffer from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidity chamber.
6. Secondary Antibody Incubation: a. Rinse slides with Wash Buffer: 3 changes, 5 minutes each. b. Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. c. Incubate for 30-60 minutes at room temperature in a humidity chamber.
7. Detection: a. Rinse slides with Wash Buffer: 3 changes, 5 minutes each. b. Prepare the DAB substrate solution just before use according to the kit instructions. c. Apply the DAB solution to the tissue sections and monitor for color development (typically 1-10 minutes). d. Stop the reaction by immersing the slides in dH₂O.

8. Counterstaining: a. Immerse slides in Hematoxylin for 1-2 minutes. b. Rinse gently with tap water. c. "Blue" the sections in running tap water or a bluing reagent for 1-2 minutes. d. Rinse with dH₂O.
9. Dehydration and Mounting: a. Dehydrate the sections through a graded ethanol series in reverse (70%, 95%, 100%). b. Clear in xylene: 2 changes, 3 minutes each. c. Apply a coverslip using a permanent mounting medium.
10. Visualization: a. Allow the mounting medium to dry. b. Examine the slides under a light microscope. Positive staining for DCBLD2 will appear as a brown precipitate, while nuclei will be stained blue.

Interpretation of Results

- **Positive Staining:** Brown (DAB) staining in the cytoplasm and/or cell membrane indicates the presence of DCBLD2/ESDN protein.
- **Negative Control:** A negative control slide (omitting the primary antibody) should show no specific staining.
- **Tissue Control:** A tissue known to express DCBLD2 (e.g., heart muscle, certain tumor tissues) should be used as a positive control to validate the staining procedure[7].

These notes are intended to serve as a comprehensive guide. Researchers should always consult the specific antibody datasheet and perform necessary optimizations for their particular experimental setup.

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